N-(3-(4-fluorophenoxy)benzyl)-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[[3-(4-fluorophenoxy)phenyl]methyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO2S/c20-15-6-8-16(9-7-15)23-17-4-1-3-14(11-17)13-21-19(22)12-18-5-2-10-24-18/h1-11H,12-13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRNZKRBUPMZAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CNC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-fluorophenoxy)benzyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the fluorophenoxybenzyl intermediate: This can be achieved by reacting 4-fluorophenol with a benzyl halide under basic conditions.
Coupling with thiophen-2-yl acetamide: The intermediate is then coupled with thiophen-2-yl acetamide using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-fluorophenoxy)benzyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while substitution of the fluorine atom could yield various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-(4-fluorophenoxy)benzyl)-2-(thiophen-2-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential pharmacological properties. The presence of the fluorophenoxy and thiophene groups suggests it could interact with biological targets in unique ways, potentially leading to the development of new therapeutic agents.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-(4-fluorophenoxy)benzyl)-2-(thiophen-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several acetamide derivatives reported in the literature. Below is a comparative analysis based on substituent patterns, physicochemical properties, and biological relevance:
Table 1: Structural and Functional Comparison of Acetamide Derivatives
* Calculated using molecular formula C₁₉H₁₇FNO₂S.
Key Structural and Functional Differences
Backbone Flexibility :
- The target compound’s rigid benzyl backbone contrasts with the morpholine-propyl chain in , which offers conformational flexibility for binding to solvent-exposed enzyme regions.
Thiophene Positioning: Derivatives like 5c integrate thiophene into a propenoyl linker, enabling extended conjugation for electronic effects, whereas the target compound anchors thiophene directly to the acetamide.
Biological Targets: Compounds with piperazine or triazole-thioether groups (e.g., ) are designed for dual enzymatic inhibition (e.g., Sirt2/HDAC6), whereas fluorophenoxy-thiophene derivatives may prioritize cytotoxicity or anti-inflammatory activity .
Solubility and LogP :
- The morpholine derivative (logP = 0.64) exhibits higher solubility than the target compound (estimated logP ~3.5), impacting pharmacokinetic profiles.
Biological Activity
N-(3-(4-fluorophenoxy)benzyl)-2-(thiophen-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of 4-fluorophenol with benzyl halides, followed by acylation with thiophene derivatives. The structural characterization can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Biological Activity Overview
The biological activities of this compound have been investigated through various in vitro and in vivo studies. Key findings include:
- Antitumor Activity : This compound has shown promising antitumor effects against various cancer cell lines. For instance, in studies involving the HCC827 cell line, it exhibited an IC50 value of approximately 6.26 μM, indicating significant cytotoxicity towards cancer cells while maintaining lower toxicity towards normal cells .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through mitochondrial pathways. It has been observed to deplete mitochondrial thiol content and promote cell death via both apoptosis and necrosis, depending on the concentration used .
Case Studies and Research Findings
-
In Vitro Studies :
- A study evaluated the apoptotic effects of thiosemicarbazone derivatives similar to this compound. These compounds demonstrated a bell-shaped dose-response curve for inducing apoptosis in K562 cells, suggesting that structural modifications can significantly impact biological activity .
- Another investigation focused on cathepsin L inhibitors, where thiosemicarbazone analogues showed potent inhibitory effects with low IC50 values (e.g., 9.9 nM), highlighting the potential for developing anti-metastatic agents .
- In Vivo Studies :
Data Tables
| Compound Name | Structure | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | Structure | 6.26 | Induces apoptosis via mitochondrial pathways |
| Benzoylbenzophenone Thiosemicarbazone | Structure | 9.9 | Inhibits cathepsin L activity |
| Thiochromanone Derivative | Structure | 46 | Selective inhibition of cathepsin L |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
